molecular formula C20H22IN5O4S B317084 7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B317084
M. Wt: 555.4 g/mol
InChI Key: OICNNHLJSWYRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the iodobenzyl group: This step involves the use of iodobenzyl bromide in the presence of a base to form the desired benzylated product.

    Attachment of the morpholinyl group: This is typically done through nucleophilic substitution reactions using morpholine and suitable leaving groups.

    Final assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodobenzyl and morpholinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Bases like sodium hydroxide, potassium carbonate, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,7-dihydro-3-methyl-1H-purine-2,6-dione: A simpler analog with similar core structure but lacking the iodobenzyl and morpholinyl groups.

    1,3-dimethyl-7-(3-methylbenzyl)-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione: A closely related compound with a methyl group instead of an iodine atom on the benzyl ring.

Uniqueness

The presence of the iodobenzyl and morpholinyl groups in 7-(3-IODOBENZYL)-1,3-DIMETHYL-8-[(2-MORPHOLINO-2-OXOETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22IN5O4S

Molecular Weight

555.4 g/mol

IUPAC Name

7-[(3-iodophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-yl-2-oxoethyl)sulfanylpurine-2,6-dione

InChI

InChI=1S/C20H22IN5O4S/c1-23-17-16(18(28)24(2)20(23)29)26(11-13-4-3-5-14(21)10-13)19(22-17)31-12-15(27)25-6-8-30-9-7-25/h3-5,10H,6-9,11-12H2,1-2H3

InChI Key

OICNNHLJSWYRRT-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N3CCOCC3)CC4=CC(=CC=C4)I

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N3CCOCC3)CC4=CC(=CC=C4)I

Origin of Product

United States

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